molecular formula C19H11Cl3O4S B8596875 4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride CAS No. 663920-24-9

4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride

Cat. No. B8596875
CAS RN: 663920-24-9
M. Wt: 441.7 g/mol
InChI Key: AOFYXTQSVAVWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C19H11Cl3O4S and its molecular weight is 441.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

663920-24-9

Product Name

4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride

Molecular Formula

C19H11Cl3O4S

Molecular Weight

441.7 g/mol

IUPAC Name

4-[4-(2,5-dichlorobenzoyl)phenoxy]benzenesulfonyl chloride

InChI

InChI=1S/C19H11Cl3O4S/c20-13-3-10-18(21)17(11-13)19(23)12-1-4-14(5-2-12)26-15-6-8-16(9-7-15)27(22,24)25/h1-11H

InChI Key

AOFYXTQSVAVWAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=C(C=C3)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 215 g (about 400 mmol) of the crude crystal of A-SO3Na, 300 mL of acetonitrile and 200 mL of sulfolane as a solvent were added, and further phosphoryl trichloride (245.3 g, 1.6 mole) was added and then reacted at 70° C. to obtain a reaction mixture. Further, 5 mL of N,N-dimethyl acetoamide was added thereto and the resulting yellow suspension was stirred at 71 to 73° C. for 40 min and then cooled to 3° C. To the suspension, 1 L of cool water was added at a rate such that the temperature of the reaction system was not over 10° C. The resulting precipitate was collected, washed with cool water and re-crystallized with 350 mL of toluene to obtain 153 g of the aimed white crystalline A-SO2Cl having a melting point of from 130.5 to 131.5° C. (yield: 87% on the basis of A). The IR spectrum is shown in FIG. 4 and the NMR spectrum is shown in FIGS. 5 and 6.
[Compound]
Name
crude crystal
Quantity
215 g
Type
reactant
Reaction Step One
Name
A-SO3Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
245.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
87%

Synthesis routes and methods II

Procedure details

Solvent (300 mL of acetonitrile and 200 mL of sulfolane) was added to 215 g (about 400 mmol) of crude crystal of A—SO3Na. Furthermore, phosphoryl trichloride (245.3 g, 1.6 mol) was added and reacted at 70° C. Furthermore, 5 mL of N,N-dimethylacetamide was added, a yellow suspension was stirred for 40 minutes at 71 to 73° C., and the reaction liquid was cooled to 3° C. 1 L of cold water was added at a rate so that the temperature of the reaction liquid did not exceed 10° C. The deposit was filtered and collected, washed with cold water, and recrystallized with 350 mL of toluene to obtain 153 of white crystal of 4-[4-(2,5-dichlorobenzoyl)phenoxy]benzene sulfonic acid chloride (A—SO3Cl). Yield depending on A was 87%. Melting point is 130.5 to 131.5° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude crystal
Quantity
215 g
Type
reactant
Reaction Step One
Name
A—SO3Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
245.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

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